(R)-1,4-Benzodioxan-2-carboxypiperazine

説明

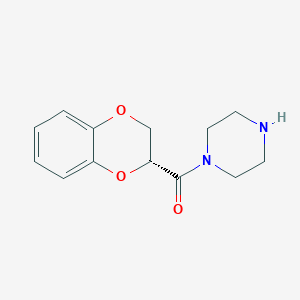

®-1,4-Benzodioxan-2-carboxypiperazine is a chemical compound that belongs to the class of benzodioxane derivatives This compound is characterized by the presence of a benzodioxane ring fused with a piperazine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-1,4-Benzodioxan-2-carboxypiperazine typically involves the following steps:

Formation of the Benzodioxane Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the benzodioxane intermediate reacts with piperazine derivatives under controlled conditions.

Industrial Production Methods: Industrial production of ®-1,4-Benzodioxan-2-carboxypiperazine may involve optimized synthetic routes to ensure high yield and purity. This often includes:

Catalytic Hydrogenation: To reduce any unsaturated intermediates.

Purification Techniques: Such as recrystallization and chromatography to isolate the desired product.

Types of Reactions:

Oxidation: ®-1,4-Benzodioxan-2-carboxypiperazine can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with various substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols or amines.

Substitution Products: Various substituted piperazine derivatives.

科学的研究の応用

Medicinal Chemistry

(R)-1,4-Benzodioxan-2-carboxypiperazine is primarily studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its mechanism of action involves modulation of neurotransmitter receptors, notably the NMDA (N-methyl-D-aspartate) receptor.

- Mechanism of Action :

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of various complex organic molecules and pharmaceuticals. It has been utilized in the development of drugs targeting specific biological pathways.

- Key Synthesis Routes :

Antibacterial and Antimicrobial Properties

Recent studies have indicated that metal complexes derived from this compound exhibit significant antibacterial activity against various pathogens. For instance:

- Case Study : Metal complexes synthesized with cobalt, nickel, and copper showed promising antibacterial properties against Salmonella typhi, Bacillus cereus, and Escherichia coli .

Data Tables

作用機序

The mechanism of action of ®-1,4-Benzodioxan-2-carboxypiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:

Binding to Receptors: Modulating the activity of neurotransmitter receptors in the brain.

Inhibiting Enzymes: Affecting the activity of enzymes involved in metabolic pathways.

類似化合物との比較

1,4-Benzodioxane: Lacks the piperazine ring but shares the benzodioxane core.

2-Carboxypiperazine: Contains the piperazine ring but lacks the benzodioxane structure.

Uniqueness: ®-1,4-Benzodioxan-2-carboxypiperazine is unique due to the combination of the benzodioxane and piperazine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical modifications and potential therapeutic applications.

生物活性

(R)-1,4-Benzodioxan-2-carboxypiperazine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 253.25 g/mol

- CAS Number : 860173-98-4

The compound features a benzodioxane ring system fused with a piperazine moiety, which contributes to its unique pharmacological profile.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors, particularly the NMDA (N-methyl-D-aspartate) receptor. This compound acts as a competitive antagonist at the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function.

Key Mechanisms:

- NMDA Receptor Antagonism : By inhibiting the NMDA receptor, this compound can modulate excitatory neurotransmission, potentially providing neuroprotective effects in conditions such as stroke or neurodegeneration .

- Influence on Cellular Signaling : The compound also affects various intracellular signaling pathways, including those involved in apoptosis and cell survival .

Biological Activity and Therapeutic Potential

Research has demonstrated that this compound exhibits several biological activities:

1. Neuroprotective Effects

Studies indicate that this compound can protect neurons from excitotoxicity induced by excessive glutamate release. In animal models, it has been shown to reduce neuronal death following ischemic events .

2. Antioxidant Activity

The compound displays antioxidant properties, which are beneficial in mitigating oxidative stress-related damage in cells. This activity is attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses .

3. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives of this compound. For instance, certain synthesized derivatives have shown moderate antibacterial activity against various pathogens .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neuroprotection | Reduces neuronal death from excitotoxicity | |

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Moderate activity against specific pathogens |

Case Studies

Case Study 1: Neuroprotection in Ischemic Models

In a controlled study involving rats subjected to ischemic injury, administration of this compound significantly reduced the volume of infarction compared to control groups. This suggests its potential as a therapeutic agent for stroke management.

Case Study 2: Antioxidant Efficacy

A series of experiments demonstrated that this compound increased the expression of antioxidant enzymes in cultured neuronal cells exposed to oxidative stress. This finding supports its role in enhancing cellular resilience against oxidative damage.

特性

IUPAC Name |

[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUPDJNTYCSBJZ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2COC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C(=O)[C@H]2COC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351047 | |

| Record name | (R)-1,4-Benzodioxan-2-carboxypiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860173-98-4 | |

| Record name | [(2R)-2,3-Dihydro-1,4-benzodioxin-2-yl]-1-piperazinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860173-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1,4-Benzodioxan-2-carboxypiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。